1-(3,4-Dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the dichlorophenyl and methoxyphenyl groups: These steps might involve Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
3-(2-Methoxyphenyl)piperidine: Another compound with a similar structure but different functional groups.
Pyrrolidine-2,5-dione derivatives: A class of compounds with diverse biological activities.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-29-19-5-3-2-4-17(19)24-8-10-25(11-9-24)18-13-20(27)26(21(18)28)14-6-7-15(22)16(23)12-14/h2-7,12,18H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLHJCSWJPRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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